HIV-1 inhibitor-63
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 inhibitor-63 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-63 typically involves multiple steps, starting with commercially available precursors. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to increase efficiency and consistency .
化学反应分析
Types of Reactions
HIV-1 inhibitor-63 undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially different inhibitory activities and pharmacokinetic properties .
科学研究应用
HIV-1 inhibitor-63 has a wide range of scientific research applications, including:
Biology: Employed in studies to understand the interaction between HIV-1 integrase and its inhibitors.
Medicine: Investigated for its potential use in antiretroviral therapy to treat HIV-1 infections.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
HIV-1 inhibitor-63 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle and reduces the viral load in infected individuals . The molecular targets involved include the integrase enzyme and specific DNA sequences within the viral genome .
相似化合物的比较
HIV-1 inhibitor-63 is unique compared to other integrase inhibitors due to its specific binding affinity and inhibitory potency . Similar compounds include:
Raltegravir: The first FDA-approved integrase inhibitor, known for its high efficacy but limited by the development of resistance.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Dolutegravir: Known for its high barrier to resistance and favorable pharmacokinetic profile.
Bictegravir: A newer integrase inhibitor with improved efficacy and safety profile.
This compound stands out due to its unique chemical structure and enhanced inhibitory activity, making it a promising candidate for further development and clinical use .
属性
分子式 |
C29H24ClN3O3 |
---|---|
分子量 |
498.0 g/mol |
IUPAC 名称 |
(1S,2S,3S,3aR)-2-(4-chlorophenyl)-3-cyano-1-(3-methoxybenzoyl)-7-methyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxamide |
InChI |
InChI=1S/C29H24ClN3O3/c1-17-6-12-23-19(14-17)9-13-24-29(16-31,28(32)35)25(18-7-10-21(30)11-8-18)26(33(23)24)27(34)20-4-3-5-22(15-20)36-2/h3-15,24-26H,1-2H3,(H2,32,35)/t24-,25-,26+,29-/m1/s1 |
InChI 键 |
DFLVXCCHPVUQQK-NANFOGFDSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)N3[C@H](C=C2)[C@@]([C@@H]([C@H]3C(=O)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)Cl)(C#N)C(=O)N |
规范 SMILES |
CC1=CC2=C(C=C1)N3C(C=C2)C(C(C3C(=O)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)Cl)(C#N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。